Gcn2-IN-1

Cellular Target Engagement GCN2 Autophosphorylation ISR Modulation

Researchers face significant reproducibility risks when substituting GCN2 inhibitors, as variability in selectivity, permeability, and in vivo validation can confound results. Gcn2-IN-1 is the only GCN2 probe with peer-reviewed, disease-modifying efficacy in a monocrotaline rat model of pulmonary arterial hypertension (PAH), providing a validated dosing paradigm. - Proven in vivo attenuation of PAH progression; no alternative GCN2 inhibitor offers comparable published disease-modelling data. - Cellular IC50 <300 nM for GCN2 pSer51 autophosphorylation (U2OS cells, 2h, 10 μM ATP), enabling precise protocol replication. - Unique polypharmacology: inhibits HuR dimerization (IC50 4.5 μM) and suppresses glioma cell viability (IC50 2.7-4.7 μM), supporting glioblastoma and RNA-biology research.

Molecular Formula C19H18N10O
Molecular Weight 402.4 g/mol
Cat. No. B607612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGcn2-IN-1
SynonymsGCN2 Inhibitor A-92
Molecular FormulaC19H18N10O
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC3=NC=C4C(=N3)N(N=N4)C5=CC6=C(C=C5)C=NN6
InChIInChI=1S/C19H18N10O/c1-2-15(7-16-12(1)8-21-25-16)29-18-17(26-27-29)10-20-19(24-18)23-13-9-22-28(11-13)14-3-5-30-6-4-14/h1-2,7-11,14H,3-6H2,(H,21,25)(H,20,23,24)
InChIKeyCFNFLNGJQOHNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gcn2-IN-1 (A-92) Chemical Probe: Baseline Identity and Procurement-Grade Specification


Gcn2-IN-1 (also designated A-92, SRI-41964; CAS 1448693-69-3) is a small-molecule ATP-competitive inhibitor of General Control Nonderepressible 2 (GCN2) kinase . It is a widely used chemical probe for modulating the Integrated Stress Response (ISR) in preclinical research [1]. Commercially available Gcn2-IN-1 typically demonstrates >98% purity by HPLC and is supplied as a white to beige powder with solubility in DMSO (2 mg/mL, clear upon warming) .

ATP-competitive GCN2 kinase inhibition for Integrated Stress Response (ISR) pathway studies
Cellular target engagement assays with published phospho-GCN2 readout conditions
Polypharmacology research requiring HuR dimerization or HIV-1 integrase phosphorylation context

Why Gcn2-IN-1 Cannot Be Interchanged with Other GCN2 Inhibitors Without Risk of Altered Experimental Outcomes


GCN2 inhibitors exhibit substantial divergence in potency, selectivity profile, off-target liabilities, and in vivo validation status. Direct substitution of Gcn2-IN-1 with another GCN2 inhibitor—even one with superior in vitro potency—introduces significant confounding variables that may invalidate comparisons to published literature. Differences in kinase selectivity, cellular permeability, and ancillary pharmacologic activities (e.g., HuR dimerization inhibition) mean that a concentration achieving equivalent GCN2 target engagement may produce distinct phenotypic outcomes [1]. Furthermore, the depth of peer-reviewed in vivo characterization differs markedly among available GCN2 inhibitors, directly impacting the reliability of dose selection and interpretation of results in animal models [2].

Selectivity Alternative GCN2 inhibitors may lack the characterized polypharmacology (HuR, integrase), altering cellular response profiles in RNA biology or HIV research.
In vivo context Peer-reviewed in vivo model response data are absent for many GCN2 probes; substituting may invalidate dose-model interpretation in vascular remodeling studies.
Cellular activity Potency in enzymatic assays may not translate to equivalent cellular target engagement; direct substitution risks assay-response mismatch in ISR readouts.

Quantitative Differentiation of Gcn2-IN-1: Evidence-Based Comparison Against Key GCN2 Inhibitor Alternatives


Gcn2-IN-1 Demonstrates Nanomolar Cellular GCN2 Target Engagement with Defined Assay Kinetics

In a direct cellular target engagement assay measuring GCN2 pSer51 autophosphorylation in U2OS cells, Gcn2-IN-1 achieved an IC50 of <300 nM after 2 hours of treatment, with the enzymatic assay employing a 20-minute inhibitor preincubation followed by a 90-minute kinase reaction in the presence of 10 μM ATP and 80 nM eIF2α . This cellular potency is distinct from other GCN2 inhibitors: while GCN2iB exhibits an enzymatic IC50 of 2.4 nM in isolated kinase assays, its reported cellular IC50 values are often higher and assay-dependent .

Cellular GCN2 Target Engagement
Cross-study comparable
IC50
Supports cellular ISR pathway-response interpretation under published conditions
U2OS pSer51-GCN2; 10 µM ATP, 80 nM eIF2α
Polypharmacology Profile
Head-to-head
HuR dimerization IC50 4.5 µM; HIV-1 integrase phosphorylation IC50 ~0.2 µM
Reported off-target activity context absent in comparator GCN2iB
Biochemical assays; data to verify against kinome-wide profiling
In Vivo Model Response
Cross-study comparable
Reported attenuation of PAH in monocrotaline-treated rat model
Model-response endpoint context for pulmonary vascular remodeling studies
Peer-reviewed; clinical-stage comparators lack public in vivo data
Glioma Cell Viability
Class-level
IC50 2.7 – 4.7 µM across U251, XD456, U87, LN-229 lines
Reported cell-model response context; may link to HuR inhibitory activity
72h viability assay; source-specific review recommended
Cellular Target Engagement GCN2 Autophosphorylation ISR Modulation

Gcn2-IN-1 Displays Distinct Polypharmacology: Inhibition of HuR Dimerization and HIV-1 Integrase Phosphorylation

Beyond GCN2 kinase inhibition, Gcn2-IN-1 exhibits ancillary pharmacologic activities not shared by all GCN2 inhibitors. It inhibits the dimerization of the RNA-binding protein HuR (ELAV-like protein 1) with an IC50 of 4.5 μM [1], and it inhibits HIV-1 integrase phosphorylation with an IC50 of ~0.2 μM . In contrast, GCN2iB shows no reported HuR activity, and its kinome-wide selectivity is extremely high (>99.5% inhibition for only 4 out of 468 kinases at 1 μM) .

Polypharmacology Profile
Head-to-head
HuR dimerization IC50 4.5 µM; HIV-1 integrase phosphorylation IC50 ~0.2 µM
Reported off-target activity context absent in comparator GCN2iB
Biochemical assays; data to verify against kinome-wide profiling
Polypharmacology HuR HIV-1 Integrase Off-Target Profile

Gcn2-IN-1 Demonstrates Validated In Vivo Efficacy in a Rodent Model of Pulmonary Arterial Hypertension (PAH)

Treatment with Gcn2-IN-1 (A-92) significantly attenuated pulmonary arterial hypertension (PAH) in monocrotaline-treated rats, a well-established in vivo disease model [1]. This represents a level of preclinical in vivo validation not yet reported for many other GCN2 chemical probes (e.g., GCN2iB, GCN2-IN-6). While APL-030 and DP-9149 are advanced clinical candidates, their data are not yet fully peer-reviewed or publicly accessible, limiting direct comparison [2].

In Vivo Model Response
Cross-study comparable
Reported attenuation of PAH in monocrotaline-treated rat model
Model-response endpoint context for pulmonary vascular remodeling studies
Peer-reviewed; clinical-stage comparators lack public in vivo data
In Vivo Efficacy Pulmonary Arterial Hypertension Monocrotaline Rat Model

Gcn2-IN-1 Demonstrates Antiproliferative Activity Against Glioma Cell Lines with Defined IC50 Values

Gcn2-IN-1 decreases the viability of multiple human glioma cell lines in a concentration-dependent manner, with IC50 values of 4.7 μM (U251), 2.8 μM (XD456), 3.2 μM (U87), and 2.7 μM (LN-229) [1]. This cytotoxic/cytostatic effect is not universally observed across all GCN2 inhibitors and may be linked to its HuR inhibitory activity .

Glioma Cell Viability
Class-level
IC50 2.7 – 4.7 µM across U251, XD456, U87, LN-229 lines
Reported cell-model response context; may link to HuR inhibitory activity
72h viability assay; source-specific review recommended
Glioma Cancer Cell Viability Antiproliferative Activity

Optimal Application Scenarios for Gcn2-IN-1 Based on Differentiating Evidence


Investigation of GCN2-Dependent Pulmonary Vascular Remodeling In Vivo

Gcn2-IN-1 is the appropriate chemical probe for in vivo studies of pulmonary arterial hypertension (PAH) and related vascular pathologies. Its efficacy in attenuating disease progression in the monocrotaline rat model of PAH is peer-reviewed and published [1], providing a validated dose range and treatment paradigm. No alternative GCN2 inhibitor (e.g., GCN2iB) has demonstrated comparable in vivo disease-modifying activity in this indication. Laboratories planning rodent studies of GCN2-mediated vascular biology should procure Gcn2-IN-1 to ensure alignment with established literature protocols.

Cellular Studies of the Integrated Stress Response (ISR) with Defined Kinetics

For cell-based experiments requiring quantifiable GCN2 target engagement under standardized conditions, Gcn2-IN-1 is supported by detailed assay protocols. The compound's cellular IC50 (<300 nM) for GCN2 pSer51 autophosphorylation in U2OS cells was determined using a 2-hour treatment window and a kinase reaction buffer containing 10 μM ATP and 80 nM eIF2α . This level of methodological granularity enables precise replication across laboratories and facilitates cross-study comparisons. In contrast, many alternative GCN2 inhibitors lack this depth of published cellular assay characterization.

Research into HuR-Dependent RNA Regulation and Glioma Cell Biology

Gcn2-IN-1 offers a unique polypharmacological profile that includes inhibition of HuR dimerization (IC50 = 4.5 μM) [2]. This property is absent from highly selective GCN2 inhibitors such as GCN2iB. Consequently, Gcn2-IN-1 is the preferred tool compound for studies investigating the intersection of GCN2 signaling, RNA-binding protein function, and cancer cell biology. Its demonstrated antiproliferative activity against glioma cell lines (IC50 2.7-4.7 μM) further supports its use in glioblastoma research, where HuR is a validated oncogenic driver.

Application
Selection Property
Validation Focus
Pulmonary vascular remodeling studies
In vivo model-response context
PAH model endpoint and dose-model interpretation
Integrated Stress Response (ISR) pathway assays
Published cellular target engagement conditions
Phospho-GCN2 and downstream ISR endpoint review
RNA-binding protein and glioma cell biology research
Characterized polypharmacology (HuR)
HuR dimerization and cell-viability endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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